molecular formula C14H15N5O B14942448 6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14942448
M. Wt: 269.30 g/mol
InChI Key: VQWYVFAORMDSNX-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions usually involve heating the mixture at 140°C for about 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, bases, and oxidizing agents. The reaction conditions often involve heating and the use of solvents like ethanol or chloroform .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and alter cell cycle progression .

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5O/c1-8-12(10-4-6-11(20-3)7-5-10)13(15)19-14(16-8)17-9(2)18-19/h4-7H,15H2,1-3H3

InChI Key

VQWYVFAORMDSNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C

Origin of Product

United States

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